Bienvenue dans la boutique en ligne BenchChem!

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid

Lipophilicity Permeability Drug-likeness

Conformationally constrained, fluorinated pyrrolidine-acetic acid with Boc protection, gem-dimethyl constraint, and α-fluoro substitution in a single compact scaffold (MW 275.32 Da). α-Fluoro provides a 19F NMR probe and lowers pKa ~2.1 units for physiological solubility. Orthogonal Boc enables sequential conjugation for PROTACs and on-resin SPPS. XLogP3 2.1, TPSA 66.8 Ų occupy optimal CNS drug space, avoiding P-gp efflux. Avoid generic non-fluorinated or Cbz/Fmoc analogs that introduce lipophilicity shifts and irreproducible results. Ideal for precision fragment screening, CNS lead optimization, and bifunctional degrader synthesis.

Molecular Formula C13H22FNO4
Molecular Weight 275.32
CAS No. 2230799-04-7
Cat. No. B2804825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
CAS2230799-04-7
Molecular FormulaC13H22FNO4
Molecular Weight275.32
Structural Identifiers
SMILESCC1(C(CCN1C(=O)OC(C)(C)C)C(C(=O)O)F)C
InChIInChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17)
InChIKeyPTRYGNJUAWVVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid (CAS 2230799-04-7): A Boc-Protected Fluorinated Pyrrolidine Acetic Acid Building Block for MedChem and Chemical Biology Procurement


2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid (CAS 2230799-04-7) is a conformationally constrained, fluorinated pyrrolidine-acetic acid derivative bearing an acid-labile Boc protecting group. The molecule integrates three pharmacologically relevant features within a single scaffold: a gem-dimethyl-substituted pyrrolidine ring that restricts conformational flexibility, an α-fluoroacetic acid moiety that modulates acidity and metabolic stability, and a tert-butoxycarbonyl (Boc) group that enables orthogonal protection during multi-step synthesis [1]. The compound is supplied as a powder of ≥95% purity with a molecular weight of 275.32 g/mol, primarily sourced through Enamine's building block catalog (EN300-2010269) and distributed by Sigma-Aldrich .

Why In-Class Pyrrolidine Acetic Acid Building Blocks Cannot Substitute for CAS 2230799-04-7 in Multi-Step Synthetic Campaigns


Substituting 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid with a close analog—such as the non-fluorinated Boc congener (CAS 2225141-57-9) or the Cbz-protected fluoro variant (CAS 2580203-56-9)—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, acid stability, and deprotection compatibility that propagate through subsequent synthetic steps and final compound properties [1]. The fluorine atom alone alters the computed XLogP3 by +0.5 log units and adds one hydrogen-bond acceptor, while the Boc group provides acid-mediated cleavage orthogonality distinct from the hydrogenolytic or basic conditions required for Cbz and Fmoc removal [2]. These differences are not cosmetic; they directly affect intermediate solubility, chromatographic behavior, and the pharmacokinetic profile of downstream products, making generic replacement a source of irreproducible results in multi-step medicinal chemistry workflows.

Quantitative Differentiation Evidence for CAS 2230799-04-7 Versus Closest Pyrrolidine Acetic Acid Analogs


Fluorine-Driven Lipophilicity Increase of +0.5 XLogP3 Units Relative to the Non-Fluorinated Boc Analog

The target compound exhibits a computed XLogP3-AA value of 2.1, compared to 1.6 for the direct non-fluorinated analog 2-{1-[(tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}acetic acid (CAS 2225141-57-9) [1][2]. This +0.5 log-unit increase, attributable to the single fluorine substitution at the α-position of the acetic acid moiety, places the compound in a more favorable lipophilicity range for passive membrane permeability while remaining below the commonly cited XLogP3 threshold of ~3 for reduced promiscuity risk [3]. The Cbz-protected analog (CAS 2580203-56-9) shows XLogP3 of 2.6, overshooting the target's value and potentially increasing non-specific binding [4].

Lipophilicity Permeability Drug-likeness

Increased Hydrogen-Bond Acceptor Count (5 vs 4) Expands Target-Engagement Capacity in Structure-Based Design

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites versus 4 for the non-fluorinated Boc analog (CAS 2225141-57-9), as computed by the Cactvs algorithm [1][2]. The additional HBA comes from the fluorine atom, which can participate in weak C–F···H–X hydrogen bonds and orthogonal multipolar interactions with protein backbone amides and side-chain hydroxyls [3]. The Cbz- and Fmoc-protected analogs also possess 5 HBA, but their increased molecular weight (309.33 and 379.4 g/mol, respectively) reduces ligand efficiency [4][5].

Hydrogen bonding Molecular recognition Structure-based drug design

α-Fluoro Substitution Lowers Carboxylic Acid pKa by ~2.1 Units Relative to Non-Fluorinated Acetic Acid Congeners

The α-fluoroacetic acid moiety of the target compound is expected to reduce the carboxylic acid pKa from ~4.76 (acetic acid) to approximately 2.6, based on the well-characterized pKa shift observed for fluoroacetic acid (pKa = 2.66) relative to acetic acid [1]. This ~2.1-unit acidification means that at physiological pH 7.4, the target compound’s carboxyl group is >99.99% ionized versus ~99.8% for the non-fluorinated analog, enhancing aqueous solubility and reducing non-specific hydrophobic interactions. The deprotected analog (CAS 2580183-71-5, XLogP3 = -1.5) is substantially more hydrophilic but lacks the Boc group required for orthogonal synthetic manipulation [2].

Acid dissociation constant Solubility Bioisosterism

Boc Protection Provides Acid-Labile Orthogonality Distinct from Cbz (Hydrogenolytic) and Fmoc (Base-Labile) Analogs

The Boc group on the target compound is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, 1–4 h, RT), whereas the Cbz analog (CAS 2580203-56-9) requires hydrogenolysis (H₂, Pd/C), and the Fmoc analog (CAS 2219408-44-1) is removed under basic conditions (e.g., 20% piperidine/DMF) [1]. This acid-labile deprotection profile is orthogonal to common ester, silyl ether, and acetal protecting groups, enabling sequential deprotection in complex synthetic routes without intermediate purification. The target compound’s Boc group can be removed while leaving methyl/ethyl ester prodrug moieties intact, a critical consideration for late-stage functionalization [2].

Protecting group strategy Orthogonal synthesis Multi-step organic synthesis

Gem-Dimethyl Substitution on the Pyrrolidine Ring Imposes Conformational Constraint with Documented Metabolic Stability Benefits

The 2,2-dimethyl substitution on the pyrrolidine ring of the target compound introduces a gem-dialkyl effect that restricts ring puckering and blocks oxidative metabolism at the α-carbon positions adjacent to nitrogen. This structural motif is distinct from unsubstituted pyrrolidine-3-acetic acid scaffolds (e.g., Boc-pyrrolidine-3-acetic acid, CAS 175526-97-3) [1]. In analogous systems, gem-dimethyl substitution adjacent to a heteroatom has been shown to reduce CYP450-mediated N-dealkylation rates by 5- to 20-fold by sterically shielding the metabolically labile α-C–H bonds [2]. While direct metabolic stability data for the target compound are not available in the public domain, the well-precedented gem-dimethyl shielding effect [3] provides a class-level basis for expecting superior oxidative stability compared to non-gem-dimethyl-substituted pyrrolidine acetic acids.

Conformational restriction Metabolic stability CYP450 oxidation

High-Value Research and Industrial Application Scenarios for 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic Acid (CAS 2230799-04-7)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring 19F NMR-Enabled Binding Detection

The single fluorine atom in the target compound serves as a built-in 19F NMR probe, enabling direct binding detection in fragment screens without requiring additional fluorination steps. The +0.5 XLogP3 increase relative to the non-fluorinated analog [1] places the compound in an optimal lipophilicity window (XLogP3 2.1) for fragment library design, where excessive hydrophobicity leads to non-specific binding and aggregation. The Boc group can be cleaved post-screening to generate the free amine for hit elaboration, while the gem-dimethyl constraint [2] reduces entropic penalties upon target binding.

Synthesis of Conformationally Constrained Peptide Mimetics with Tailored Pharmacokinetic Profiles

The 2,2-dimethylpyrrolidine scaffold imposes a rigid β-turn mimetic geometry that is valuable for designing protease-resistant peptide analogs. The α-fluoro substitution lowers the carboxylic acid pKa by ~2.1 units [3], enhancing solubility of hydrophobic peptide conjugates at physiological pH. The Boc group’s acid lability is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing selective on-resin modification of the pyrrolidine nitrogen after global Fmoc deprotection.

PROTAC Linker and Bifunctional Degrader Intermediate Synthesis

The orthogonal Boc protection [4] enables sequential conjugation of the pyrrolidine nitrogen and carboxylic acid termini to distinct ligand warheads without cross-reactivity. The compact molecular weight (275.32 Da) and favorable TPSA (66.8 Ų) preserve the drug-likeness of the final PROTAC molecule, avoiding the molecular weight bloat associated with Cbz- (309.33 Da) or Fmoc- (379.4 Da) protected alternatives [5]. The fluorine atom provides a convenient analytical handle for LC-MS monitoring of reaction progress and purity assessment.

CNS Drug Discovery Programs Targeting Receptors with Preference for Moderately Lipophilic Ligands

With a computed XLogP3 of 2.1 and TPSA of 66.8 Ų [1], the target compound resides within the favorable CNS drug space (XLogP3 1–4, TPSA < 90 Ų) while offering sufficient polarity to avoid P-glycoprotein efflux. The gem-dimethyl substitution [2] is expected to reduce CYP450-mediated oxidative metabolism at the pyrrolidine ring, addressing a common metabolic soft spot in CNS-targeted amines. The compound serves as an ideal late-stage intermediate for introducing a fluorinated, conformationally constrained amino acid motif into CNS-active chemical series.

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.